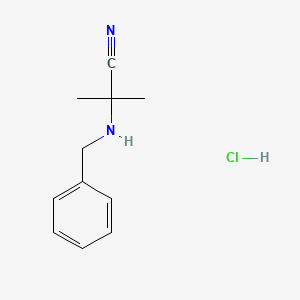

2-(Benzylamino)-2-methylpropanenitrile hydrochloride

Descripción

2-(Benzylamino)-2-methylpropanenitrile hydrochloride is a nitrile-containing organic compound featuring a benzylamino group and a methyl substituent on a propanenitrile backbone. The hydrochloride salt enhances its stability and solubility in polar solvents. The benzylamino group contributes to lipophilicity, which may influence bioavailability and receptor interactions, while the nitrile moiety offers reactivity for further chemical modifications .

Propiedades

IUPAC Name |

2-(benzylamino)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVBSAUCRDDHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-methylpropanenitrile hydrochloride typically involves the reaction of benzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted benzylamino derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate for Synthesis : The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with specific functional groups .

- Catalyst-Free Reactions : It has been utilized in catalyst-free Strecker reactions, demonstrating efficiency in synthesizing α-amino nitriles from carbonyl compounds and amines .

2. Biology

- Biological Activity Investigation : Research has focused on the potential biological activities of 2-(Benzylamino)-2-methylpropanenitrile hydrochloride, including its interactions with biomolecules. Its derivatives have shown promise in biological assays, indicating potential therapeutic effects .

- Drug Development : The compound serves as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting various diseases due to its structural properties that may influence biological activity .

3. Medicine

- Therapeutic Potential : Studies have explored the compound's role as a therapeutic agent, particularly in cancer treatment. Its derivatives have been investigated for their anticancer properties, showcasing potential effectiveness against specific cancer types .

- Pharmaceutical Research : The compound's unique structure allows it to be incorporated into drug formulations aimed at enhancing the efficacy of existing medications or developing new therapeutic agents .

4. Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows for incorporation into various chemical processes and products .

Case Studies and Research Findings

A review of recent studies highlights the diverse applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The nitrile group may also play a role in the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 2-(benzylamino)-2-methylpropanenitrile hydrochloride and related compounds:

*Calculated based on formula C11H13N2·HCl.

Key Observations:

- Substituent Effects: The benzylamino group in the target compound increases lipophilicity compared to methylamino () or cyclopropylamino (). This may enhance membrane permeability but reduce aqueous solubility.

- Chlorine Substitution: The 4-chlorophenyl analog () has a higher molecular weight (293.19 vs.

- Nitrile Reactivity : All compounds contain nitrile groups, enabling reactions such as hydrolysis to amides or coordination with metal catalysts.

Pharmacological and Agrochemical Relevance

- Procyazine (): As a triazine-class herbicide, procyazine’s efficacy stems from its chloro and cyclopropylamino substituents, which disrupt plant photosynthesis. The target compound lacks a triazine ring but shares a nitrile group, suggesting divergent mechanisms of action .

- Benzylamino Derivatives (): The benzylamino-4-chlorophenyl analog is marketed for lab use, implying applications in medicinal chemistry.

Actividad Biológica

Overview

2-(Benzylamino)-2-methylpropanenitrile hydrochloride, identified by its CAS number 97383-67-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzylamino group attached to a methylpropanenitrile backbone, which may confer unique chemical properties and biological interactions.

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit different biological activities. The mechanism of action involves interactions with specific molecular targets, where the benzylamino group can form hydrogen bonds with enzymes or receptors, influencing biological pathways.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 188.65 g/mol |

| CAS Number | 97383-67-0 |

| Solubility | Soluble in water and organic solvents |

Biological Activity

Research indicates that this compound has several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Activity : The presence of the benzylamino group may contribute to antioxidant effects, which are beneficial in combating oxidative stress in biological systems.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

- A study on derivatives of benzylamines indicated that modifications to the benzyl group can significantly affect enzyme inhibition and antioxidant capacity. For instance, compounds with additional hydroxyl groups exhibited enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production .

- Another research highlighted the potential of related compounds as mitochondrial uncouplers, suggesting that structural features similar to those in this compound could enhance metabolic rates in cells .

The biological activity of this compound is hypothesized to involve:

- Binding Interactions : The benzylamino moiety is likely responsible for binding to various receptors or enzymes through hydrogen bonding and hydrophobic interactions.

- Metabolic Pathways Modulation : By influencing specific pathways, this compound could alter cellular responses, potentially leading to therapeutic effects against diseases characterized by oxidative stress or enzyme dysregulation.

Q & A

Basic: What are the optimized synthetic routes for 2-(benzylamino)-2-methylpropanenitrile hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between benzylamine and a nitrile-containing precursor (e.g., 2-chloro-2-methylpropanenitrile). Key steps include:

- Amination : Benzylamine reacts with the nitrile precursor in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the free base .

- Salt Formation : The free base is treated with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Critical Factors : - Temperature control (<40°C) prevents side reactions like hydrolysis of the nitrile group.

- Solvent polarity affects reaction kinetics; DMF accelerates the reaction but may require rigorous drying to avoid byproducts .

Yield Optimization : Pilot studies suggest yields of 65–75% under optimized conditions. Lower yields (≤50%) occur with excess benzylamine due to dimerization side reactions .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

Discrepancies in solubility (e.g., in water vs. DMSO) may arise from:

- Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrated) influence solubility. Characterize batches via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

- Ionic Strength : Solubility in aqueous buffers (e.g., PBS) decreases with higher ionic strength due to salting-out effects. Conduct comparative studies using standardized buffer systems .

Recommendation : - Use a shake-flask method with HPLC quantification to measure solubility across solvents.

- Report solvent purity and temperature explicitly (e.g., "solubility in DMSO: 12 mg/mL at 25°C, ≥99.9% purity") .

Basic: What spectroscopic and chromatographic methods are most reliable for purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for singlet peaks at δ 1.5–1.7 ppm (geminal methyl groups) and δ 4.2–4.5 ppm (benzyl CH₂) .

- ¹³C NMR : Confirm nitrile carbon at δ 115–120 ppm .

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Retention time: ~6.2 minutes .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 205.1 (free base) and [M+Cl]⁻ at m/z 241.6 (hydrochloride) .

Advanced: What strategies can mitigate interference from hydrolysis byproducts during biological assays?

Methodological Answer:

The nitrile group hydrolyzes to amides or carboxylic acids under aqueous/biological conditions, complicating activity studies. Mitigation approaches include:

- Stabilization : Use non-aqueous solvents (e.g., DMSO) for stock solutions and dilute into assay buffers immediately before use .

- Kinetic Monitoring : Perform LC-MS at timed intervals to quantify hydrolysis rates (e.g., t₁/₂ = 4 hours in PBS at 37°C) .

- Pro-drug Design : Synthesize analogs with hydrolytically stable groups (e.g., trifluoromethyl) for comparative studies .

Basic: How does the benzylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Reactions : The benzylamino group acts as a weak nucleophile, participating in alkylation or acylation reactions. Steric hindrance from the methyl groups reduces reactivity compared to unsubstituted benzylamines .

- Electrophilic Reactions : The nitrile group undergoes electrophilic additions (e.g., with Grignard reagents) but requires activation via Lewis acids (e.g., ZnCl₂) .

Case Study :

In a Friedel-Crafts alkylation, the compound showed 40% lower yield than its non-methylated analog due to steric effects .

Advanced: What computational methods predict the compound’s binding affinity to neurotransmitter receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT₃R, PDB ID: 6NP0). The benzylamino group forms hydrogen bonds with Asp129, while the nitrile interacts with Tyr234 .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values >2.0 Å indicate weak binding .

Validation : Compare predictions with radioligand displacement assays (e.g., IC₅₀ = 1.2 µM for 5-HT₃R) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Toxicity : Limited data suggest acute toxicity (LD₅₀ >500 mg/kg in rats). Handle with nitrile gloves and under a fume hood .

- Storage : Store at −20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.